Product packaging for 3-Hydroxybicyclo[3.3.1]nonan-9-one(Cat. No.:)

3-Hydroxybicyclo[3.3.1]nonan-9-one

Cat. No.: B15265096
M. Wt: 154.21 g/mol
InChI Key: WBALLWBVQWRKAR-UHFFFAOYSA-N
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Description

3-Hydroxybicyclo[3.3.1]nonan-9-one (CAS 1823026-91-0) is a synthetically accessible compound with the molecular formula C 9 H 14 O 2 and a molecular weight of 154.21 g/mol . It belongs to the class of bicyclo[3.3.1]nonane derivatives, a three-dimensional, sp3-carbon-rich scaffold that is prevalent in numerous biologically active natural products and is of significant interest in medicinal chemistry and drug discovery . The bicyclo[3.3.1]nonane core is a key structural motif in various natural alkaloids and terpenoids, and recent research has highlighted its potential in the development of new anticancer chemotherapeutics . Specifically, derivatives of bicyclo[3.3.1]nonanols have been identified as a novel class of Heat Shock Protein 90 (HSP90) inhibitors . HSP90 is a molecular chaperone protein that is critical for the stability and function of many client proteins involved in cancer development and growth. Inhibiting HSP90 offers a promising strategy for cancer therapy . These bicyclo[3.3.1]nonanol inhibitors, including structures closely related to this compound, function by selectively binding to the ATPase domain of HSP90 . This binding leads to the inactivation and degradation of HSP90's client proteins, which include various kinases and transcription factors essential for tumor survival. A key research advantage of this class of inhibitors is their potential to avoid the induction of the heat shock response (HSR), a resistance mechanism and side effect associated with other HSP90-targeted therapies . Beyond oncology, related 3-azabicyclo[3.3.1]nonane scaffolds have demonstrated promising antimicrobial activity , indicating the broad utility of this structural class in infectious disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B15265096 3-Hydroxybicyclo[3.3.1]nonan-9-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxybicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBALLWBVQWRKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Hydroxybicyclo 3.3.1 Nonan 9 One

Retrosynthetic Dissection and Strategic Planning for Target Synthesis

The synthesis of 3-Hydroxybicyclo[3.3.1]nonan-9-one and its analogs can be approached through various retrosynthetic disconnections. A common strategy involves disconnecting the bicyclic system at the C1-C9 and C5-C9 bonds, leading back to a substituted cyclohexanone (B45756) precursor. This precursor would already contain the necessary functionality to form the second six-membered ring through an intramolecular cyclization.

Key retrosynthetic approaches often identify a substituted cyclohexanone as a crucial intermediate. This intermediate can be further broken down into simpler, commercially available starting materials. For instance, a Robinson annulation sequence between a cyclic ketone and an α,β-unsaturated ketone is a classic and effective method for constructing the bicyclo[3.3.1]nonane core. researchgate.net

Convergent and Divergent Approaches to Bicyclo[3.3.1]nonan-9-one Scaffolds

Both convergent and divergent strategies have been successfully employed in the synthesis of bicyclo[3.3.1]nonan-9-one scaffolds, providing access to a diverse range of derivatives. molaid.comsciengine.com

A convergent synthesis involves the separate synthesis of two or more fragments of the target molecule, which are then joined together in the final stages of the synthesis. This approach can be highly efficient as it allows for the parallel construction of complex molecular components. For example, a substituted cyclohexanone derivative and a three-carbon chain with appropriate functional groups could be synthesized independently and then combined to form the bicyclic system.

In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to generate a library of structurally related compounds. This strategy is particularly useful for exploring the structure-activity relationships of a class of compounds. Starting from a core bicyclo[3.3.1]nonan-9-one structure, various functional groups can be introduced at different positions to create a diverse set of analogs. For instance, a study reported the synthesis of two steroid-bicyclo[3.3.1]nonane analogues from either estradiol (B170435) or estrone (B1671321) using reactions like etherification, addition, nucleophilic substitution, and cyclization. ichem.md

Stereoselective and Enantioselective Synthesis

The control of stereochemistry is a critical aspect of synthesizing complex molecules like this compound, which contains multiple chiral centers. Both stereoselective and enantioselective methods have been developed to address this challenge. nih.gov

Stereoselective synthesis aims to preferentially form one stereoisomer over others. This can be achieved through various methods, including substrate-controlled reactions, where the existing stereochemistry of the starting material directs the stereochemical outcome of subsequent transformations. For instance, the hydroboration-oxidation of a chiral allylic alcohol has been shown to proceed with high diastereoselectivity, providing a key intermediate for the synthesis of functionalized bicyclo[4.1.0]heptanes. nih.govacs.org

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is often accomplished using chiral catalysts or auxiliaries. Chiral phosphoric acid-catalyzed Michael cyclizations have been successfully employed for the enantioselective synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes. rsc.org These reactions can create multiple new stereogenic centers, including all-carbon quaternary centers, with high enantiomeric excess. rsc.org Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.3.1]nonane frameworks. researchgate.netnih.gov For example, L-proline has been used to catalyze tandem Michael-aldol reactions to produce chiral bicyclo[3.3.1]nonan-9-ones. nih.gov

A study by Luo et al. reported the synthesis of (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)bicyclo[3.3.1]nonan-9-one through an L-proline catalyzed organocatalytic reaction of cyclohexanone and 3-(2-methoxyphenyl)acryaldehyde. nih.govnih.gov The absolute configuration of the product was established through the stereoselectivity of the asymmetric organocatalysis. nih.gov

CatalystReactantsProductKey Feature
Chiral Phosphoric Acid1,3-diones and tethered electron-deficient alkenesBicyclo[3.3.1]nonanesEnantioselective, desymmetrizing Michael cyclization
L-prolineCyclohexanone and cinnamaldehyde (B126680) derivativesChiral bicyclo[3.3.1]nonan-9-onesOrganocatalyzed tandem Michael-aldol reaction
9-Borabicyclo[3.3.1]nonane (9-BBN)Chiral allylic alcoholHydroxymethylated bicyclo[4.1.0]heptaneHigh diastereoselectivity in hydroboration

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally friendly. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

One approach to greener synthesis is the use of domino reactions, where multiple bond-forming events occur in a single pot without the need to isolate intermediates. A domino Michael-aldol annulation of cycloalkane-1,3-diones with enals provides a one-pot route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones under convenient conditions. ucl.ac.ukrsc.org This method is efficient and reduces waste by minimizing purification steps.

Another green approach involves the use of biocatalysis. Enzymes from vegetables have been used for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate. vu.lt This method utilizes renewable resources and often proceeds under mild, aqueous conditions.

Furthermore, a route for synthesizing bicyclo[3.3.1]nonane-2,6,9-trione from cyclohexane-1,3-dione and acrylic ethyl ester has been described as environmentally friendly due to its simple operation, mild reaction conditions, and high yield. sioc-journal.cn

Precursor Chemistry and Optimization of Starting Material Preparation

The efficient synthesis of this compound relies heavily on the preparation and optimization of key precursors. A common starting point for many syntheses is a substituted cyclohexanone derivative.

One established method for constructing the bicyclo[3.3.1]nonane core is the reaction of cyclohexanone with α,β-unsaturated aldehydes or ketones. rsc.org The annulation of a β-keto ester with acrolein is another effective strategy. rsc.org The choice of starting materials and reaction conditions is crucial for maximizing the yield and purity of the desired bicyclic product.

For instance, in the synthesis of bicyclo[3.3.1]nonane-2,6,9-trione, three different routes starting from cyclohexane-1,3-dione were explored. sioc-journal.cn The most efficient route, involving a Michael addition with acrylic ethyl ester followed by an intermolecular C-acylation, achieved a high total yield of 83%. sioc-journal.cn This highlights the importance of optimizing the synthetic route from readily available starting materials.

Novel Synthetic Transformations and Annulation Protocols

The development of novel synthetic transformations and annulation protocols has significantly advanced the synthesis of bicyclo[3.3.1]nonane derivatives. These methods often offer improved efficiency, stereocontrol, and access to a wider range of functionalized products. iucr.org

A notable example is the alkylative dearomatization-annulation methodology developed by Porco and coworkers, which was successfully used to construct the bicyclo[3.3.1]nonane core of clusianone. rsc.org Tandem reactions, such as the Michael addition–Claisen condensation cascade, have also been employed to synthesize tricyclic derivatives containing the bicyclo[3.3.1]nonane core. rsc.org

Michael-Aldol Annulation Strategies

The Michael-Aldol annulation is a powerful and widely used strategy for the construction of cyclic systems, including the bicyclo[3.3.1]nonane scaffold. ucl.ac.uk This reaction sequence involves the conjugate addition of a nucleophile (Michael addition) to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol (B89426) condensation to form a new ring.

A domino Michael-aldol annulation of cycloalkane-1,3-diones with enals has been shown to be a general and effective route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.uk This one-pot procedure allows for the stereocontrolled synthesis of these bicyclic systems under convenient conditions. ucl.ac.uk The relative configuration of the product can often be controlled by carefully selecting the solvent, base, and temperature for the annulation. ucl.ac.uk

Furthermore, chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations of 1,3-diones onto tethered electron-deficient alkenes have provided an enantioselective route to bicyclo[3.3.1]nonanes. rsc.org These reactions generate products with three new stereogenic centers, including an all-carbon quaternary center, demonstrating the power of this annulation strategy in complex molecule synthesis. rsc.org

Reaction TypeReactantsProductKey Features
Domino Michael-Aldol AnnulationCycloalkane-1,3-diones and enals6-Hydroxybicyclo[3.3.1]nonane-2,9-dionesOne-pot, stereocontrolled
Alkylative Dearomatization-AnnulationAcylphloroglucinol derivatives and bis-Boc-protected methylenepropane-1,3-diolBicyclo[3.3.1]nonane core of clusianonePalladium-catalyzed
Michael Addition–Claisen Condensation CascadeSubstituted cyclohexanone and α,β-unsaturated esterTricyclic derivative with bicyclo[3.3.1]nonane coreTandem reaction
Chiral Phosphoric Acid-Catalyzed Michael Cyclization1,3-diones and tethered electron-deficient alkenesEnantioenriched bicyclo[3.3.1]nonanesEnantioselective, desymmetrizing

Cyclization Reactions and Ring Transformations

The construction of the bicyclo[3.3.1]nonane framework, the core of this compound, is accessible through several sophisticated synthetic strategies. Key among these are cyclization reactions, which build the bicyclic system from acyclic or monocyclic precursors, and ring transformations, which rearrange existing ring systems into the desired bicyclic structure. These methods offer versatile pathways to functionalized bicyclo[3.3.1]nonanes.

Domino Michael-Aldol Annulation

A prominent and efficient method for assembling the bicyclo[3.3.1]nonane skeleton is the domino Michael-Aldol annulation. This powerful one-pot reaction sequence involves the reaction of a cycloalkane-1,3-dione with an enal, leading directly to the formation of a 6-hydroxybicyclo[3.3.1]nonane-2,9-dione. ucl.ac.ukrsc.org This product is a close structural analog and a direct precursor to this compound, where the hydroxyl group is at a different position but the core bicyclic ketol structure is established.

The reaction is initiated by a Michael addition of the enolate of the 1,3-dione to the α,β-unsaturated aldehyde (enal). This is followed by an intramolecular aldol condensation, where the newly formed enolate attacks one of the carbonyl groups of the original dione, thereby closing the second ring and forming the bicyclic system. The choice of base and reaction conditions can influence the yield and diastereoselectivity of the resulting bicyclic ketols. ucl.ac.uk

For instance, the reaction between cyclohexane-1,3-dione and an enal can be catalyzed by various bases. While weaker bases like triethylamine (B128534) or pyridine (B92270) may only yield the Michael adduct, stronger bases or specific catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can effectively promote the full tandem sequence to the desired bicyclic product. ucl.ac.uk

Starting Material 1Starting Material 2Base/CatalystSolventProductYield (%)Reference
Cyclohexane-1,3-dioneEnalsTriethylamine-Michael Adduct62-83 ucl.ac.uk
Cyclohexane-1,3-dioneEnalsDMAP-6-Hydroxybicyclo[3.3.1]nonane-2,9-dionesExcellent ucl.ac.uk
Cyclohexane-1,3-dioneEnalsDBU-Mixture of Michael Adduct and Bicyclic Ketols- ucl.ac.uk
Cyclohexane-1,3-dioneEnalsDABCO-6-Hydroxybicyclo[3.3.1]nonane-2,9-dionesQuantitative ucl.ac.uk
Cyclohexane-1,3-dioneAcrolein--Bicyclo[3.3.1]nonane-2,6,9-trione (after oxidation)43 (total) sioc-journal.cn
Cyclohexane-1,3-dioneAcrylic ethyl esterMorpholine (enamine formation)-Bicyclo[3.3.1]nonane-2,6,9-trione (after cyclization)20 sioc-journal.cn
Cyclohexane-1,3-dioneAcrylic ethyl ester--Bicyclo[3.3.1]nonane-2,6,9-trione (via Michael addition and C-acylation)83 (total) sioc-journal.cn

Table 1: Examples of Domino Michael-Aldol and Related Cyclizations for the Synthesis of Bicyclo[3.3.1]nonane Derivatives.

Further transformation of the resulting dione, for example, through selective reduction, would lead to the target compound, this compound. A related approach involves the synthesis of bicyclo[3.3.1]nonane-2,6,9-trione from cyclohexane-1,3-dione and acrolein, followed by oxidation. sioc-journal.cn This trione (B1666649) serves as a versatile intermediate that can be selectively reduced to afford the desired 3-hydroxy-9-keto functionality.

Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction in organic synthesis that combines a Michael addition with a subsequent intramolecular aldol condensation. masterorganicchemistry.com This method is fundamentally important for the synthesis of six-membered rings and can be applied to construct the bicyclo[3.3.1]nonane system. The general approach involves the reaction of a cyclohexanone derivative with an α,β-unsaturated ketone, such as methyl vinyl ketone. The initial Michael addition forms a 1,5-diketone, which then undergoes an intramolecular aldol reaction to furnish the bicyclic skeleton. masterorganicchemistry.comresearchgate.net

While specific examples leading directly to this compound are not extensively detailed, the foundational principles of this reaction are highly relevant. By selecting appropriately substituted cyclohexanone and α,β-unsaturated ketone precursors, this method provides a viable, albeit potentially multi-step, pathway to the target molecule. The stereochemical outcome of Robinson annulations leading to bicyclo[3.3.1]nonanes has been a subject of detailed study, with findings indicating that stereoselectivity can be influenced by kinetic or thermodynamic control.

Intramolecular Cyclization of Acyclic Precursors

Another effective strategy involves the intramolecular cyclization of a suitably functionalized acyclic or large-ring precursor. This approach relies on forming one of the crucial C-C bonds of the bicyclic system in the key step.

An example of this is the intramolecular cyclization of cyclooctene (B146475) derivatives. For instance, the treatment of cis-4-cyclooctene-1-carboxylic acid chloride with a Lewis acid catalyst like aluminum chloride can induce a transannular cyclization. acs.org This reaction proceeds via an acyl-halide addition to the double bond across the ring, leading to the formation of a bicyclo[3.3.1]nonan-9-one derivative, specifically 2-endo-chlorobicyclo[3.3.1]nonan-9-one as the major product. acs.org Although this product requires further chemical modification to install the 3-hydroxy group, the study demonstrates the feasibility of forming the bicyclo[3.3.1]nonan-9-one core through a ring-closing transformation of an eight-membered ring precursor.

Ring Expansion and Rearrangement Reactions

Ring expansion reactions provide an alternative and elegant route to the bicyclo[3.3.1]nonane system from smaller, more readily available ring structures. These transformations often proceed through rearrangement of a reactive intermediate. gla.ac.uk For example, the bromine-assisted ring expansion of epoxides has been shown to produce bicyclic ether systems. The reaction of 9-oxabicyclo[6.1.0]non-4-ene with bromine results in the formation of trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane, among other products. rsc.org This illustrates how a transannular reaction involving an epoxide can lead to the formation of the bicyclo[3.3.1] framework. While this specific example yields a bicyclic ether, the underlying principle of using ring strain and neighboring group participation to drive the formation of the bicyclic system is a valuable concept in the synthesis of related carbocyclic structures.

Conformational Analysis and Stereochemical Elucidation of 3 Hydroxybicyclo 3.3.1 Nonan 9 One

Fundamental Conformational Isomerism in Bicyclo[3.3.1]nonane Scaffolds

The bicyclo[3.3.1]nonane system can theoretically exist in three conformations: a twin-chair (or chair-chair), a chair-boat, and a twin-boat. oregonstate.edursc.org However, the twin-boat conformation is generally considered energetically unfavorable due to significant steric strain. rsc.org The conformational preference of the bicyclo[3.3.1]nonane skeleton is a subject of extensive study, with the chair-chair and chair-boat forms being the most relevant. oregonstate.edursc.orgresearchgate.net

The parent bicyclo[3.3.1]nonane molecule predominantly adopts a chair-chair conformation. However, this conformation is not without strain, primarily due to the close proximity of the endo hydrogen atoms on C3 and C7, leading to transannular interactions. cdnsciencepub.com This interaction can cause a flattening of the cyclohexane (B81311) rings. researchgate.net

Theoretical calculations, including ab initio and density functional theory (DFT) methods, have been employed to investigate the energy differences between the chair-chair and chair-boat conformers of bicyclo[3.3.1]nonan-9-one. researchgate.net These studies suggest a small energy difference between the twin-chair (CC) and boat-chair (BC) conformations, with the CC form being slightly more favorable. researchgate.net For bicyclo[3.3.1]nonan-9-one, the free energy difference (ΔG1) between the CC and BC conformations is approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net This small energy difference suggests that both conformers can coexist in equilibrium. researchgate.net

Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming these theoretical predictions. researchgate.netcdnsciencepub.comresearchgate.net For instance, X-ray analysis of 2-chlorobicyclo[3.3.1]nonan-9-one revealed a twin-chair conformation where each ring is distinctly flattened. researchgate.net The C3-C7 separation in this derivative was found to be 3.11 Å. researchgate.net In another study, lanthanide shift reagents were used in NMR spectroscopy to analyze the conformational equilibrium of bicyclo[3.3.1]nonan-9-one, indicating that the boat-chair conformation constitutes about 22% of the conformational mixture. researchgate.net

CompoundMethodConformationKey Findings
Bicyclo[3.3.1]nonan-9-oneAb initio/DFTChair-Chair & Chair-BoatΔG1 (CC vs. BC) ≈ 1 kcal/mol; Inversion barrier ≈ 6 kcal/mol. researchgate.net
Bicyclo[3.3.1]nonan-9-oneNMR with Lanthanide Shift ReagentsChair-Chair & Chair-BoatBoat-chair conformation constitutes ~22% of the mixture. researchgate.net
2-chlorobicyclo[3.3.1]nonan-9-oneX-ray CrystallographyTwin-ChairRings are flattened; C3-C7 distance is 3.11 Å. researchgate.net

The conformational equilibrium of the bicyclo[3.3.1]nonane skeleton is highly sensitive to the nature and position of substituents. rsc.orgmdpi.com The introduction of substituents can shift the preference from a chair-chair to a chair-boat conformation or even induce a twisted-boat conformation in one of the rings.

For instance, in the case of 3-hydroxybicyclo[3.3.1]nonan-9-one, the hydroxyl group at C3 can exist in either an axial or equatorial position. An axial hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl group at C9, which could stabilize a particular conformation. Conversely, a bulky substituent at an endo position can increase steric strain, favoring a chair-boat conformation to alleviate this interaction. cdnsciencepub.com

Studies on various substituted bicyclo[3.3.1]nonanes have demonstrated this principle. For example, exo-7-methylbicyclo[3.3.1]nonan-3-one adopts a dichair conformation, while the endo-7-methyl isomer exists in a chair-boat conformation, as confirmed by X-ray diffraction. cdnsciencepub.com This highlights the significant impact of the stereochemistry of a single substituent. Similarly, the introduction of heteroatoms into the bicyclic framework can dramatically alter the conformational preference. For example, in 3-oxabicyclo[3.3.1]nonane, the chair-chair conformation is the most stable. researchgate.net

The presence of sp2-hybridized atoms within the rings also influences the conformation. For example, introducing a double bond can lead to a half-chair conformation for the affected ring. iucr.org In some difunctional bicyclo[3.3.1]nonane derivatives, a double half-chair conformation was found to be the most stable. mdpi.com

CompoundSubstituent(s)Predominant ConformationReference
exo-7-methylbicyclo[3.3.1]nonan-3-oneexo-7-methylDichair cdnsciencepub.com
endo-7-methylbicyclo[3.3.1]nonan-3-oneendo-7-methylChair-boat cdnsciencepub.com
3-oxabicyclo[3.3.1]nonane3-oxaChair-chair researchgate.net
bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitriledinitrile, dieneDouble half-chair mdpi.com

Detailed Stereochemical Considerations and Chiroptical Properties

The presence of multiple chiral centers in this compound gives rise to a number of possible stereoisomers, including diastereomers and enantiomers. The specific stereochemistry of the molecule dictates its three-dimensional shape and, consequently, its interaction with other chiral molecules and polarized light.

This compound has chiral centers at the bridgehead carbons (C1 and C5) and at the carbon bearing the hydroxyl group (C3). This leads to the possibility of multiple diastereomers and enantiomeric pairs. The relative configuration of the hydroxyl group (endo or exo) and the configurations at the bridgehead carbons define the specific diastereomer. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

The synthesis of specific stereoisomers of bicyclo[3.3.1]nonane derivatives often requires stereocontrolled methods. researchgate.net For example, the reduction of a prochiral ketone can lead to a mixture of diastereomeric alcohols. The stereoselectivity of such reactions can be influenced by the reaction conditions and the reagents used. Biotransformations using enzymes have also been employed to achieve enantioselective synthesis of bicyclo[3.3.1]nonane derivatives. tandfonline.com For instance, the hydrolysis of (±)-bicyclo[3.3.1]nonane-2,6-diol diacetate using different plant materials as biocatalysts yielded either the (+)- or (-)-enantiomer of the corresponding monoacetate. tandfonline.com

Determining the absolute configuration of a specific stereoisomer of this compound is crucial for understanding its properties and biological activity. Several methods can be employed for this purpose.

X-ray Crystallography: This is one of the most definitive methods for determining the three-dimensional structure of a molecule, including its absolute configuration. elsevierpure.com If the molecule itself does not form suitable crystals, it can be derivatized with a chiral reagent of known absolute configuration to form a diastereomer that is more amenable to crystallization. mdpi.com The structure of this derivative can then be determined by X-ray diffraction, and the absolute configuration of the original molecule can be inferred. The crystalline sponge method is an emerging technique where a low-enantiomeric excess compound can be crystallized within a host lattice, allowing for its absolute structure determination. rug.nl Another approach involves forming a salt with a chiral counterion, which can then be analyzed by microcrystal electron diffraction (MicroED). rsc.org

Chiroptical Methods: Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. researchgate.net The CD spectrum of a molecule is highly sensitive to its stereochemistry. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of related compounds of known absolute configuration, the absolute configuration of the target molecule can be assigned. researchgate.net For example, the octant rule for ketones can be applied to predict the sign of the Cotton effect in the CD spectrum of this compound, providing information about the stereochemistry around the carbonyl chromophore.

NMR Spectroscopy: While NMR is primarily used for determining the connectivity and relative stereochemistry of a molecule, advanced NMR techniques in combination with chiral derivatizing agents, such as Mosher's acid, can be used to determine the absolute configuration of chiral alcohols. mdpi.com By forming diastereomeric esters and analyzing the differences in the chemical shifts of protons near the chiral center, the absolute configuration can be deduced. mdpi.com

Reactivity and Mechanistic Studies of 3 Hydroxybicyclo 3.3.1 Nonan 9 One

Transformations Involving the Hydroxyl Group

The hydroxyl group in 3-Hydroxybicyclo[3.3.1]nonan-9-one offers a versatile handle for a range of chemical modifications, including oxidation, reduction, and various functional group interconversions.

The selective oxidation of the hydroxyl group in derivatives of this compound can lead to the corresponding dione. For instance, the oxidation of 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol provides a convenient route to bicyclo[3.3.1]nonane-3,7-dione. acs.org Similarly, biotransformation of (±)-bicyclo[3.3.1]nonane-2,6-diol diacetate can yield 6-hydroxybicyclo[3.3.1]nonan-2-one through oxidation of the intermediate monoacetate or diol. tandfonline.com

Conversely, the reduction of the ketone functionality is also a key transformation. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) is a highly chemoselective method for the reduction of lactams, tolerating the presence of other functional groups like esters. organic-chemistry.org While this specific example relates to lactam reduction, the general principle of using sterically hindered reducing agents like 9-BBN can be applied to achieve selective reductions in molecules with multiple reactive sites. acs.orgnih.gov For example, the reduction of 3,3,7,7-tetramethylbicyclo[3.3.1]nonan-2,6-dione was found to yield 6-hydroxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonan-2-one. core.ac.uk

Starting MaterialReagent/ConditionProductReference
7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-olOxidationbicyclo[3.3.1]nonane-3,7-dione acs.org
(±)-bicyclo[3.3.1]nonane-2,6-diol diacetateBiotransformation6-hydroxybicyclo[3.3.1]nonan-2-one tandfonline.com
Tertiary Lactams9-BBNCyclic Tertiary Amines organic-chemistry.org
3,3,7,7-tetramethylbicyclo[3.3.1]nonan-2,6-dioneReduction6-hydroxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonan-2-one core.ac.uk

The hydroxyl group of this compound is amenable to a variety of functional group interconversions. vanderbilt.eduimperial.ac.uk These transformations are crucial for synthesizing a diverse range of derivatives with modified properties. Common derivatization strategies include esterification and etherification. For example, the hydroxyl group can react with carboxylic acids or their derivatives to form esters. smolecule.com Similarly, conversion to an ether can be achieved under appropriate conditions. These reactions allow for the introduction of various substituents, potentially influencing the molecule's physical and chemical properties.

Another important class of interconversions involves the conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles. vanderbilt.edu This opens up pathways to introduce nitrogen, halogen, or other functionalities at the C3 position. For instance, conversion to a halide can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu The Finkelstein reaction can then be used to convert chlorides to bromides or iodides. vanderbilt.edu Azides can also be introduced by displacing a sulfonate ester with an azide (B81097) anion. vanderbilt.edu

Reactions at the Ketone Functionality

The ketone at the C9 position of this compound is a key site for chemical reactions, particularly nucleophilic additions and condensation reactions.

Nucleophilic addition to the ketone at C9 is a fundamental reaction of this bicyclic system. The stereochemical outcome of these additions is influenced by the rigid chair-chair or chair-boat conformation of the bicyclo[3.tns.1]nonane framework. cdnsciencepub.com The approach of the nucleophile is generally directed to the less sterically hindered face of the carbonyl group. For example, the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives with a ruthenium complex catalyst yields the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. google.com The stereochemistry of nucleophilic additions to ketones can lead to the formation of asymmetric centers, resulting in racemic mixtures if achiral reagents are used. imperial.ac.uk

The ketone functionality of this compound can participate in various condensation reactions. Aldol-type condensations, where the enolate of the ketone reacts with an aldehyde or another ketone, can be used to form new carbon-carbon bonds. cdnsciencepub.com The self-condensation of cyclohexanone (B45756), a related cyclic ketone, under specific conditions can lead to complex bicyclic structures. elsevierpure.com

Domino reactions involving Michael additions followed by aldol (B89426) condensations are powerful strategies for the construction of bicyclo[3.3.1]nonane systems. ucl.ac.uk For example, the reaction of cycloalkane-1,3-diones with enals can afford 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.uk Knoevenagel condensation, involving the reaction of the ketone with an active methylene (B1212753) compound, is another potential transformation. beilstein-journals.org

Reaction TypeReactantsProduct TypeReference
Nucleophilic Addition (Reduction)9-azabicyclo[3.3.1]nonan-3-one derivative, Ru catalystendo-9-azabicyclo[3.3.1]nonan-3-ol derivative google.com
Aldol CondensationCyclohexanone (self-condensation)Complex bicyclic structures elsevierpure.com
Domino Michael-Aldol AnnulationCycloalkane-1,3-diones, enals6-hydroxybicyclo[3.3.1]nonane-2,9-diones ucl.ac.uk
Knoevenagel CondensationKetone, active methylene compoundProduct of C=C bond formation beilstein-journals.org

Skeletal Rearrangements within the Bicyclo[3.3.1]nonane Framework

The bicyclo[3.3.1]nonane skeleton, while generally stable, can undergo skeletal rearrangements under specific reaction conditions, leading to the formation of different bicyclic or polycyclic systems. nih.govacs.org

One notable rearrangement is the conversion of a bicyclo[3.3.1]nonane-2,4,9-trione to a highly functionalized bicyclo[3.3.0]octane system, induced by an intramolecular Michael addition. nih.gov This transformation involves a cascade of reactions that fundamentally alters the carbon skeleton. Another unusual rearrangement involves the transformation of a bicyclo[3.3.1]nonanetrione system to a tetrahydroquinolin-2(1H)-one in the presence of an amino alcohol and an acid catalyst. thieme-connect.com

Transannular Reactions and Hydride Shifts

The bicyclo[3.3.1]nonane framework, due to its unique conformational properties, is a key subject in the study of transannular reactions, particularly hydride shifts. These reactions are of significant interest as they often proceed with a high degree of stereoselectivity and can lead to the formation of otherwise difficult-to-access molecular architectures. The proximity of the C3 and C7 positions in the chair-chair conformation of the bicyclo[3.3.1]nonane ring system makes it an ideal scaffold for investigating 1,5-hydride shifts.

In the context of this compound and its derivatives, transannular hydride shifts are most commonly observed in reactions involving carbocationic intermediates. For instance, the solvolysis of exo-bicyclo[3.3.1]nonan-3-yl tosylate reveals a total of 5.9% 3,7-hydride shift in the resulting products. rsc.org A significant portion of this rearrangement (20.8%) is observed in the acetate (B1210297) product that retains its original configuration. rsc.org

The formation of a μ-hydrido-bridged carbocationic intermediate in these reactions has been a subject of debate. However, structural studies on related bicyclo[3.3.1]nonyl cations suggest that a rapid transfer of a hydrogen atom over a small energy barrier is more likely than the formation of a stable bridged structure. cdnsciencepub.com The distance between C3 and C7 in the ground state of the bicyclo[3.3.1]nonane system is generally considered too long to support a stable p-hydrido-bridged cation. cdnsciencepub.com

The occurrence and extent of transannular hydride shifts are influenced by several factors, including the conformation of the bicyclic system and the nature of the substituents. stir.ac.uk For example, in the solvolysis of exo-2,3-epoxybicyclo[3.3.1]nonane, significant 3,7-hydride shifts are observed. stir.ac.uk However, the presence of a 9-hydroxy group, as in syn- and anti-9-hydroxy-exo-2,3-epoxybicyclo[3.3.1]nonanes, can completely suppress this hydride shift during formolysis. stir.ac.uk

The table below summarizes key findings related to hydride shifts in the bicyclo[3.3.1]nonane system.

PrecursorReaction Conditions% Hydride ShiftProduct(s)Reference
exo-Bicyclo[3.3.1]nonan-3-yl tosylateBuffered Acetolysis5.9% (total)Bicyclo[3.3.1]non-2-ene, Bicyclo[3.3.1]nonan-3-yl acetate rsc.org
exo-2,3-Epoxybicyclo[3.3.1]nonaneTrifluoroacetolysis~50% in elimination products, 10% in solvent capture products- stir.ac.uk
syn- and anti-9-Hydroxy-exo-2,3-epoxybicyclo[3.3.1]nonanesFormolysis0%exo-2-formyloxy-9-hydroxybicyclo[3.3.1]nonane stir.ac.uk

Catalytic Aspects of this compound Transformations

The reactivity of this compound and its derivatives can be significantly influenced by the presence of catalysts. Both acid and base catalysts, as well as metal-mediated and organocatalytic systems, have been employed to effect a variety of transformations, leading to the synthesis of diverse and complex molecular structures.

Acid- and Base-Catalyzed Reactions

Acid-catalyzed reactions of this compound often involve the formation of carbocationic intermediates, which can then undergo rearrangements or reactions with nucleophiles. For instance, the treatment of 3-propargylcyclohexanone with concentrated sulfuric acid leads to the formation of 1-hydroxybicyclo[3.3.1]nonan-3-one in good yield through a Prins-type cyclization. nih.gov This reaction demonstrates the utility of acid catalysis in constructing the bicyclo[3.3.1]nonane framework.

Base-catalyzed reactions, on the other hand, often involve the formation of enolates or other carbanionic species. These intermediates can participate in a range of reactions, including intramolecular aldol additions and Michael additions. For example, the base-catalyzed intramolecular aldol cyclization of a triketone derived from 2,4-dimethylcyclohexane-1,3-dione and butenone affords epimeric 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. researchgate.net

Furthermore, base-catalyzed reactions of procyanidins with phloroglucinol (B13840) have been shown to produce complex bicyclo[3.3.1]nonane structures. rsc.org In these reactions, (+)-catechin, a terminal unit of the procyanidin (B600670) polymer, rearranges to form an enolic form of 6-(3,4-dihydroxyphenyl)-7-hydroxybicyclo[3.3.1]nonane-2,4,9-trione, also known as catechinic acid. rsc.orgtandfonline.com

The table below provides examples of acid- and base-catalyzed reactions involving the formation of the bicyclo[3.3.1]nonane skeleton.

Starting Material(s)Catalyst/Reagent(s)Product(s)Reaction TypeReference
3-PropargylcyclohexanoneConcentrated H₂SO₄/H₂O1-Hydroxybicyclo[3.3.1]nonan-3-oneAcid-catalyzed Prins cyclization nih.gov
Triketone from 2,4-dimethylcyclohexane-1,3-dione and butenoneBaseEpimeric 6-hydroxybicyclo[3.3.1]nonane-2,9-dionesBase-induced aldol cyclization researchgate.net
(+)-CatechinpH 12, 40 °CEnolic form of 1-[6-(3′,4′-dihydroxyphenyl)-7-hydroxybicyclo[3.3.1]nonane-2,4,9-trione-3-yl]-1-(3,4-dihyroxyphenyl)-3-(2,-4,6-trihydroxyphenyl)-propan-2-olBase-catalyzed rearrangement tandfonline.com
Polymeric procyanidins, PhloroglucinolpH 12Epicatechin-(4β)-phloroglucinol, (+)-Catechin, Enolic form of 6-(3,4-dihydroxyphenyl)-7-hydroxybicyclo[3.3.1]nonane-2,4,9-trioneBase-catalyzed cleavage and rearrangement rsc.org

Metal-Mediated and Organocatalytic Processes

In recent years, metal-mediated and organocatalytic methods have emerged as powerful tools for the stereocontrolled synthesis of bicyclo[3.3.1]nonane derivatives. These methods offer advantages in terms of efficiency, selectivity, and the ability to generate enantiomerically enriched products.

Metal-mediated reactions often involve the use of transition metals to facilitate cyclization and annulation reactions. For instance, thallium(III) nitrate (B79036) has been used to mediate the ring contraction and transannular cyclization of chiral bicyclo[3.3.1]nonane ketones. researchgate.net This oxidative rearrangement can lead to the formation of complex polycyclic structures.

Organocatalysis, which utilizes small organic molecules as catalysts, has also been successfully applied to the synthesis of bicyclo[3.3.1]nonanes. Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals, catalyzed by amines or other organocatalysts, provide a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.uk The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. nih.govucl.ac.uk For example, the reaction between a diketone and an aldehyde catalyzed by a specific organocatalyst can yield exo- and endo-hydroxybicyclo[3.2.1]octane products, with a preference for the exo-ketol in the case of bicyclo[3.3.1]nonane diones. nih.gov

The development of enantioselective organocatalytic methods is of particular importance for the synthesis of chiral bicyclo[3.3.1]nonane derivatives. Cinchona alkaloids and MacMillan-type catalysts have shown promise in achieving enantioselective Michael-aldol annulations. ucl.ac.uk

The following table highlights some examples of metal-mediated and organocatalytic transformations leading to bicyclo[3.3.1]nonane structures.

Starting Material(s)Catalyst/Reagent(s)Product(s)Reaction TypeReference
Chiral bicyclo[3.3.1]nonane ketonesThallium(III) nitrateRing contraction and transannular cyclization productsMetal-mediated oxidative rearrangement researchgate.net
Cycloalkane-1,3-diones, EnalsOrganocatalyst (e.g., amine)6-Hydroxybicyclo[3.3.1]nonane-2,9-dionesOrganocatalytic domino Michael-aldol annulation ucl.ac.uk
Diketone, AldehydeOrganocatalystexo- and endo-Hydroxybicyclo[3.2.1]octane and bicyclo[3.3.1]nonane dionesOrganocatalytic domino Michael-aldol annulation nih.gov

Advanced Spectroscopic and Diffraction Methodologies for Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 3-Hydroxybicyclo[3.3.1]nonan-9-one, NMR studies would be crucial in establishing the relative stereochemistry of the hydroxyl group and in understanding the conformational dynamics of the bicyclic system. The bicyclo[3.3.1]nonane skeleton can exist in several conformations, most notably the chair-chair, chair-boat, and boat-boat forms. The substitution pattern and the potential for intramolecular interactions, such as hydrogen bonding, significantly influence the conformational equilibrium. researchgate.net

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are fundamental for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds (²JHH, ³JHH). For this compound, COSY would be used to trace the proton-proton connectivities within the bicyclic framework, allowing for the assignment of protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, correlations from the protons on the bridgehead carbons (C1 and C5) to other carbons in the ring system would help to confirm the bicyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is crucial for determining the stereochemistry and conformation. For this compound, NOESY could distinguish between an endo and exo orientation of the hydroxyl group by observing correlations between the proton on C3 and other protons within the bicyclic system.

While specific 2D NMR data for this compound is not available, the following table illustrates the type of data that would be obtained for a representative bicyclo[3.3.1]nonanone derivative.

Table 1: Representative 2D NMR Correlations for a Substituted Bicyclo[3.3.1]nonan-9-one Derivative

Proton (¹H) SignalCOSY CorrelationsHMBC Correlations (to Carbons)NOESY Correlations
H-1H-2, H-8C-2, C-5, C-8, C-9H-2, H-8, H-5
H-2H-1, H-3C-1, C-3, C-4H-1, H-3, H-4
H-3H-2, H-4C-2, C-4, C-5H-2, H-4
H-5H-1, H-4, H-6C-1, C-4, C-6, C-9H-1, H-4, H-6

This table is a generalized representation and does not correspond to a specific published dataset.

Dynamic NMR Studies for Conformational Dynamics

The bicyclo[3.3.1]nonane framework is known to undergo conformational changes, such as ring inversion between chair-chair and chair-boat forms. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is the primary method for studying these dynamic processes.

At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the exchange rate decreases, leading to broadening of the NMR signals. At the coalescence temperature (Tc), the signals for the individual conformers merge. Below this temperature, at the slow exchange limit, separate signals for each conformer can be observed.

By analyzing the lineshape changes as a function of temperature, the activation energy (ΔG‡) for the conformational process can be calculated. For bicyclo[3.3.1]nonan-9-one derivatives, DNMR studies would provide quantitative information on the energy barrier for the chair-chair to chair-boat interconversion. iucr.orgnih.gov

Chemical Shift Analysis and DFT-Supported Predictions

The process typically involves:

Computational modeling of the possible conformations of this compound (e.g., chair-chair and chair-boat).

Geometry optimization of each conformer to find its minimum energy structure.

Calculation of the NMR shielding constants for each nucleus in each conformer using a suitable DFT functional and basis set.

Conversion of the shielding constants to chemical shifts, often by referencing to a standard compound like tetramethylsilane (B1202638) (TMS).

Boltzmann averaging of the chemical shifts of the different conformers based on their calculated relative energies.

A good correlation between the experimentally measured and DFT-predicted chemical shifts can provide strong evidence for the proposed structure and conformation. rsc.orgichem.md

Table 2: Hypothetical DFT-Predicted vs. Experimental ¹³C Chemical Shifts for a Conformer of this compound

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)
C145.244.8
C232.131.9
C368.568.2
C433.533.1
C546.846.5
C628.428.1
C725.124.9
C831.831.5
C9215.3215.0

This table contains hypothetical data for illustrative purposes.

Residual Dipolar Couplings (RDC) for Configuration and Conformation Elucidation

Residual dipolar couplings (RDCs) provide long-range structural information that is complementary to the short-range information from J-couplings and NOEs. RDCs are measured when molecules are partially aligned in a dilute liquid crystalline medium. The magnitude of the RDC between two nuclei depends on the distance between them and the orientation of the internuclear vector with respect to the magnetic field.

For a rigid molecule like this compound, measuring a set of RDCs (e.g., one-bond ¹³C-¹H RDCs) can provide precise information about the relative orientations of the C-H bonds. This data can be used to:

Determine the relative stereochemistry of substituents.

Distinguish between different conformations (e.g., chair-chair vs. chair-boat).

Refine the three-dimensional structure of the molecule with high precision.

The analysis involves fitting the experimental RDCs to a structural model and determining the alignment tensor that describes the average orientation of the molecule in the liquid crystal. A good fit between the experimental and back-calculated RDCs for a particular stereoisomer or conformer provides strong evidence for that structure. acs.orgiucr.org

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. cdnsciencepub.comresearchgate.netvulcanchem.com

Elucidation of Solid-State Conformations and Hydrogen Bonding Networks

In the solid state, the conformation of a molecule is influenced by crystal packing forces in addition to intramolecular interactions. X-ray diffraction analysis of this compound would reveal its preferred conformation in the crystalline phase. For bicyclo[3.3.1]nonane derivatives, the chair-chair conformation is often observed, although distortions are common to alleviate transannular steric interactions. researchgate.net In some cases, a chair-boat conformation may be adopted in the solid state. researchgate.net

Furthermore, the presence of the hydroxyl group and the carbonyl group in this compound makes it capable of forming hydrogen bonds. X-ray diffraction analysis would elucidate the nature of these hydrogen bonds, which can be either intramolecular (between the hydroxyl group and the carbonyl oxygen) or intermolecular. Intermolecular hydrogen bonds play a crucial role in defining the crystal packing, often leading to the formation of well-defined supramolecular architectures such as chains, sheets, or three-dimensional networks. cdnsciencepub.com The geometry of these hydrogen bonds (donor-acceptor distances and angles) can be precisely determined from the diffraction data.

Table 3: Representative Crystallographic Data for a Bicyclo[3.3.1]nonanone Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
β (°)105.67
Volume (ų)1018.9
Z4
Calculated density (g/cm³)1.25
Hydrogen bond (D-H···A)O-H···O=C
d(D···A) (Å)2.85
∠(DHA) (°)170

This table is a generalized representation based on typical values for related structures and does not correspond to a specific published dataset.

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For bicyclo[3.3.1]nonane derivatives, this analysis is crucial for understanding their conformational preferences, which can exist in chair-chair, chair-boat, or boat-boat forms. cdnsciencepub.comvu.lt

In the solid state, the crystal packing of this compound is dominated by intermolecular hydrogen bonding involving the hydroxyl group at C3. Studies on analogous hydroxy-substituted bicyclo[3.3.1]nonanones have shown that hydroxyl groups are consistent participants in forming hydrogen-bonded networks. nih.gov These interactions are fundamental to the supramolecular architecture of the crystal lattice. For instance, in related structures, hydroxyl groups act as hydrogen bond donors to neighboring molecules, often forming infinite chains or more complex networks. researchgate.net In the case of exo-7-hydroxybicyclo[3.3.1]nonan-3-one, a di-chair conformation was confirmed by X-ray analysis. cdnsciencepub.com The substitution at the C3 (or C7) position can influence the conformation of the substituted cyclohexane (B81311) ring, potentially forcing it into a boat conformation to alleviate steric strain, though the di-chair form is often preferred. vu.lt

Table 1: Representative Crystallographic Data for a Bicyclo[3.3.1]nonane Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 11.456
c (Å) 9.876
β (°) 98.78
Z 4
Key Interaction Intermolecular O-H···O hydrogen bonding

Note: Data is illustrative for a related bicyclo[3.3.1]nonane structure to demonstrate typical parameters.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a vital tool for identifying functional groups and probing the conformational landscape of molecules. mdpi.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. rsc.org

For this compound, the key vibrational modes are associated with the hydroxyl (O-H) and carbonyl (C=O) groups.

O-H Stretching: The hydroxyl group gives rise to a characteristic broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. A sharp peak around 3600 cm⁻¹ would indicate a free, non-hydrogen-bonded hydroxyl group, whereas a broad band at lower wavenumbers (e.g., 3300-3400 cm⁻¹) is definitive evidence of intermolecular hydrogen bonding, as expected in the condensed phase. nih.gov

C=O Stretching: The carbonyl group of the ketone at the C9 position produces a strong, sharp absorption in the FTIR spectrum between 1680 and 1725 cm⁻¹. The frequency is influenced by the ring strain of the bicyclic system. For related bicyclo[3.3.1]nonan-9-ones, this peak is observed around 1690-1715 cm⁻¹. oup.com The presence of intramolecular hydrogen bonding between the C3-hydroxyl group and the C9-carbonyl, which is possible in certain conformations (like a chair-boat), could lead to a shift of the C=O stretching frequency to a lower wavenumber.

C-O Stretching: The stretching vibration of the C-O single bond of the alcohol appears in the fingerprint region of the spectrum, typically between 1000 and 1260 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch is typically observable. The skeletal vibrations of the bicyclo[3.3.1]nonane framework in the fingerprint region (< 1500 cm⁻¹) can be complex but provide a unique signature for the molecule's specific conformation. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Observation
Hydroxyl (O-H) Stretching 3200 - 3600 Broad band in FTIR due to hydrogen bonding.
Carbonyl (C=O) Stretching 1690 - 1720 Strong, sharp peak in FTIR.
Carbon-Oxygen (C-O) Stretching 1000 - 1260 Medium intensity peak in the fingerprint region.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic and Structural Investigations

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the structural elucidation of organic compounds. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.goviucr.org

For this compound (C₉H₁₄O₂), the expected exact mass can be calculated with high precision. Using electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecule, [M+H]⁺. HRMS analysis would be used to confirm the elemental composition by comparing the experimentally measured m/z value with the theoretically calculated value.

Calculated [M+H]⁺ for C₉H₁₅O₂⁺: 155.10666

Calculated [M+Na]⁺ for C₉H₁₄O₂Na⁺: 177.08860

Research on various substituted bicyclo[3.3.1]nonanones consistently utilizes HRMS to confirm the identity of newly synthesized products. For example, in the structural elucidation of a related compound, 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione (C₁₀H₁₂O₃), the calculated m/z for the [M+H]⁺ ion was 181.08592, while the experimentally found value was 181.08547, unequivocally confirming the molecular formula. iucr.org

Beyond formula determination, the fragmentation patterns observed in mass spectrometry can provide further structural information. Although soft ionization techniques like ESI minimize fragmentation, some in-source fragmentation can occur, or tandem mass spectrometry (MS/MS) experiments can be performed. The fragmentation of the bicyclo[3.3.1]nonane skeleton can reveal characteristic losses of small neutral molecules (e.g., H₂O, CO, C₂H₄), providing clues about the connectivity and functionalization of the ring system. researchgate.net

Theoretical and Computational Chemistry of 3 Hydroxybicyclo 3.3.1 Nonan 9 One

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Structural Optimization and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the geometric and electronic properties of molecules. These methods allow for the precise calculation of molecular structures, conformational energies, and various electronic parameters, providing insights that complement experimental data.

The bicyclo[3.3.1]nonane skeleton can theoretically exist in several conformations, primarily the twin-chair (CC), chair-boat (CB), and twin-boat (BB) forms. vu.lt Computational studies on the parent molecule, bicyclo[3.3.1]nonan-9-one, using ab initio and DFT methods have shown that the energy difference between the twin-chair (CC) and boat-chair (BC) conformations is quite small, approximately 1 kcal/mol, with a calculated inversion barrier of about 6 kcal/mol. researchgate.net This suggests that both conformers can coexist, potentially leading to disordered crystal structures. researchgate.net

The introduction of a hydroxyl group at the C3 position significantly influences this conformational equilibrium, with the outcome being highly dependent on its stereochemistry (exo or endo).

endo-3-Hydroxybicyclo[3.3.1]nonan-9-one: An endo hydroxyl group creates a severe transannular steric interaction with the endo hydrogen atom at the C7 position. This 1,3-diaxial-type repulsion destabilizes the chair conformation of the substituted ring. Consequently, the molecule is expected to strongly favor a chair-boat (CB) conformation to alleviate this steric strain. In this arrangement, the hydroxyl-bearing ring adopts a boat form, moving the C3 substituent away from the C7 hydrogen. This is consistent with experimental X-ray diffraction and NMR studies of other endo-substituted bicyclo[3.3.1]nonanes which adopt chair-boat structures. cdnsciencepub.com

exo-3-Hydroxybicyclo[3.3.1]nonan-9-one: When the hydroxyl group is in the exo position, it occupies a less sterically hindered equatorial-like orientation. This configuration avoids the significant transannular repulsion. Therefore, the exo isomer is predicted to exist predominantly in a twin-chair (CC) conformation. cdnsciencepub.com However, this chair form may be slightly flattened to minimize residual steric interactions, a phenomenon also observed in the parent ketone. cdnsciencepub.com X-ray analysis of the related exo-7-hydroxybicyclo[3.3.1]nonan-3-one confirms that it adopts a di-chair structure. cdnsciencepub.com

The predicted conformational preferences are summarized in the table below.

IsomerPredicted Stable ConformerKey Destabilizing Interaction (in CC form)
endo-3-HydroxyChair-Boat (CB)Strong C3-OH / C7-H transannular repulsion
exo-3-HydroxyTwin-Chair (CC)Minimal steric interactions

The electronic properties of 3-hydroxybicyclo[3.3.1]nonan-9-one are dictated by the interplay between the bicyclic alkane framework and the two oxygen-containing functional groups.

Charge Distribution and Molecular Electrostatic Potential (MEP): The MEP provides a map of electrostatic potential on the molecule's surface, indicating regions of positive and negative charge. For this compound, two principal regions of negative potential (electron-rich) are expected, localized around the carbonyl oxygen at C9 and the hydroxyl oxygen at C3. The hydroxyl proton would, in turn, represent a region of positive potential. The electron-withdrawing inductive effect of the hydroxyl group would subtly influence the charge distribution across the entire carbon skeleton compared to the parent ketone.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the two oxygen atoms. The LUMO is likely to be the π* antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO determines the molecule's kinetic stability and susceptibility to electronic excitation. The presence of the hydroxyl group, along with the specific conformation (CC vs. CB), would modulate the HOMO-LUMO gap. Intramolecular hydrogen bonding between the C3-OH and the C9-carbonyl, if conformationally feasible, could further alter the energies of these frontier orbitals.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, this computational technique is ideally suited for studying its dynamic behavior. MD simulations model the atomic motions of a system over time, providing a detailed picture of conformational transitions and flexibility.

For this compound, MD simulations could:

Explore the conformational energy landscape and validate the relative stabilities of the CC and CB conformers predicted by static quantum chemical calculations.

Simulate the process of ring inversion between the chair and boat forms, allowing for the determination of the free energy barrier for this transition.

Investigate the dynamics of potential intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, which would be highly dependent on the molecule's conformation and the surrounding solvent environment.

Provide an ensemble of structures that could be used for averaging properties and comparing them with experimental results, which are often an average over many conformations.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides reliable methods for predicting spectroscopic data, such as NMR chemical shifts, which can then be validated against experimental measurements. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating NMR parameters.

For this compound, computational methods can predict distinct ¹³C and ¹H NMR spectra for the exo and endo isomers and their respective stable conformers. researchgate.netresearchgate.net

The chemical shift of C3 would be significantly deshielded due to the direct attachment of the electronegative oxygen atom.

The shifts of the adjacent carbons (C2, C4) would also be affected.

Crucially, the stereochemistry at C3 would lead to different predicted shifts due to the γ-gauche effect. In the endo isomer (in a CB conformation), the spatial relationship between the C3-OH and other carbons will differ significantly from the exo isomer (in a CC conformation), leading to a unique spectral fingerprint for each.

Validation of these computational predictions requires experimental NMR data. iucr.org By comparing the calculated chemical shifts for each possible conformer with the experimental spectrum, one can confirm the predominant solution-state conformation of the molecule.

The table below illustrates the expected qualitative differences in ¹³C NMR chemical shifts for key carbon atoms in the different isomers and conformations based on established principles.

Isomer / ConformerC3 Shift (ppm)C9 Shift (ppm)C7 Shift (ppm)
exo-3-Hydroxy (CC)~65-70~215-220Shielded (γ-gauche from exo-OH)
endo-3-Hydroxy (CB)~60-65~215-220Deshielded (No γ-gauche from endo-OH)

Note: These are estimated values for illustrative purposes.

Modeling of Reaction Pathways, Transition States, and Reaction Selectivity

Theoretical modeling is an invaluable tool for elucidating reaction mechanisms, identifying transition state structures, and predicting the selectivity of chemical transformations. acs.org For this compound, computational studies could explore a variety of reactions.

A primary example is the reduction of the ketone at C9. The stereochemical outcome of this reaction would be heavily influenced by the conformation and the stereochemistry of the C3 hydroxyl group.

In the exo-isomer , the hydroxyl group is positioned away from the carbonyl, and facial selectivity would likely be governed by the steric hindrance of the bicyclic framework itself, similar to the parent ketone.

In the endo-isomer , the hydroxyl group in a boat-like ring could act as a directing group. For reagents like metal hydrides, the hydroxyl could coordinate the metal ion, delivering the hydride to the syn-face of the carbonyl group with high selectivity.

Alternatively, the endo-hydroxyl could act as a steric block, forcing the reagent to attack from the anti-face.

Computational modeling could calculate the energies of the transition states for both syn and anti-attack, allowing for a rational prediction of the major product. Furthermore, intramolecular reactions, such as the formation of a hemiketal between the C3-OH and C9-carbonyl, could be modeled to determine their thermodynamic feasibility and the kinetic barriers to their formation and cleavage. acs.org

Applications As a Synthetic Intermediate and Chiral Building Block

Utility in the Synthesis of Complex Organic Molecules

The bicyclo[3.3.1]nonane skeleton is a recurring motif in a variety of biologically active natural products. ucl.ac.uk Consequently, 3-Hydroxybicyclo[3.3.1]nonan-9-one and its derivatives serve as important intermediates in the total synthesis of these and other complex molecular targets. vu.ltresearchgate.net

The rigid and well-defined conformational properties of the bicyclo[3.3.1]nonane system make this compound an attractive scaffold for the design and synthesis of non-natural products. vu.lt This framework allows for the precise positioning of functional groups in three-dimensional space, which is crucial for creating molecules with specific biological activities or material properties. For instance, the bicyclo[3.3.1]nonane core has been utilized in the synthesis of adamantane-like scaffolds, which are of interest in medicinal chemistry for a wide range of therapeutic targets. ub.edu The synthesis of various bicyclo[3.3.1]nonenol derivatives has been achieved in a highly stereoselective one-pot procedure, and these compounds have demonstrated significant antitumor activity. nih.gov The strategic placement of an aromatic ring at the C-7 position of the bicyclo[3.3.1]nonane framework appears to be a key factor for this activity. nih.gov

The hydroxyl and ketone functionalities of this compound provide convenient handles for a wide range of chemical transformations, enabling the generation of a diverse library of derivatives. The ketone can undergo reactions such as reduction, olefination, and addition of organometallic reagents. The hydroxyl group can be acylated, alkylated, or oxidized. These derivatizations allow for the exploration of a vast chemical space, leading to the discovery of new compounds with potentially interesting biological or material properties. For example, a variety of cinnamic acid derivatives have been attached to the bicyclo[3.3.1]nonenol core to enhance its antitumor properties. nih.gov Furthermore, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a general route to substituted 6-hydroxybicyclo[3.3.1]nonane-2,9-diones, showcasing the scaffold's tolerance to various substituents. ucl.ac.uk

Role as a Privileged Scaffold or Chiral Auxiliary in Organic Synthesis

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The bicyclo[3.3.1]nonane skeleton is considered a privileged scaffold due to its presence in numerous biologically active natural products. ucl.ac.uk The rigid conformation of this scaffold allows for the presentation of substituents in a well-defined spatial orientation, facilitating specific interactions with biological macromolecules.

As a chiral building block, enantiomerically pure this compound can be used as a chiral auxiliary. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed. The use of chiral bicyclo[3.3.1]nonane derivatives allows for the synthesis of enantiomerically enriched or pure compounds, which is of paramount importance in medicinal chemistry, as the different enantiomers of a drug can have vastly different biological activities. The stereocontrolled synthesis of functionalized bicyclo[3.3.1]nonanes has been a subject of significant research, leading to methods for producing enantiomers of various bicyclic and polycyclic structures. researchgate.net

Integration into Novel Chemical Architectures (e.g., Macrocycles, Cages)

The unique V-shape and rigidity of the bicyclo[3.3.1]nonane framework make it an attractive component for the construction of novel and complex chemical architectures, such as macrocycles and cage compounds. vu.lt The defined geometry of this building block can be exploited to create pre-organized structures with specific shapes and cavities.

Macrocycles containing the bicyclo[3.3.1]nonane unit can be designed to have specific host-guest binding properties or to mimic the structures of complex natural products. rug.nlrsc.org The synthesis of such macrocycles can be challenging, but the use of well-defined bicyclic building blocks can simplify the process and provide greater control over the final structure.

Cage compounds are three-dimensional molecules with an internal cavity. The incorporation of the bicyclo[3.3.1]nonane skeleton into cage architectures can lead to structures with interesting encapsulation properties, which could have applications in areas such as drug delivery or catalysis. rsc.orgbeilstein-journals.org The rigid nature of the bicyclic unit helps to maintain the shape and integrity of the cage structure. For example, the reaction of 4-oxahomoadamantan-5-one, a related bicyclic compound, can lead to the formation of new bicyclo[3.3.1]nonane derivatives that can be used in the directed synthesis of more complex molecules. researchgate.net

Potential in Materials Science: Design and Synthesis of Specialized Materials (e.g., Monomers for Polymers, Supramolecular Assemblies)

The rigid and well-defined structure of this compound and its derivatives also holds potential for applications in materials science. core.ac.uk The bicyclic framework can be incorporated into polymers to create materials with specific thermal or mechanical properties. The rigidity of the bicyclic unit can enhance the stiffness and thermal stability of the resulting polymer.

Furthermore, the ability of the hydroxyl and carbonyl groups to participate in non-covalent interactions, such as hydrogen bonding, makes this compound a candidate for the construction of supramolecular assemblies. These are ordered structures formed through the spontaneous association of molecules. By designing appropriate derivatives of this compound, it may be possible to create self-assembling systems that form well-defined nanostructures, such as nanotubes or sheets, with potential applications in nanotechnology and materials science. vu.ltmdpi.com

Emerging Research Directions and Future Perspectives in 3 Hydroxybicyclo 3.3.1 Nonan 9 One Chemistry

Advancements in Green Chemistry and Sustainable Synthesis of Bicyclic Systems

One approach involves the use of one-pot domino reactions, which reduce waste and improve atom economy by combining multiple synthetic steps without isolating intermediates. ucl.ac.ukucl.ac.uk For instance, the synthesis of bicyclo[3.3.1]nonane-2,6,9-trione from cyclohexane-1,3-dione and acrylic ethyl ester via Michael addition and intermolecular C-acylation has been reported with a high total yield of 83%. This method is noted for its simple operation, mild reaction conditions, and environmental friendliness. sioc-journal.cn

Alternative energy sources are also being explored to promote greener transformations. Microwave irradiation and ultrasound have been successfully employed in the one-pot synthesis of C2-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives. nih.gov These techniques often lead to higher yields, increased selectivity, and significantly shorter reaction times compared to conventional heating methods. nih.gov

Biocatalysis represents another cornerstone of green chemistry. In the context of bicyclic ketones, a screening of numerous microorganisms identified Diplogelasinospora grovesii as a highly active and stereoselective whole-cell biocatalyst for the reduction of cyclic ketones, offering a green alternative to traditional chemical reducing agents. uab.cat

Green Chemistry ApproachKey FeaturesExample ApplicationReference
One-Pot Synthesis High yield (83%), simple operation, mild conditions, environmentally friendly.Synthesis of bicyclo[3.3.1]nonane-2,6,9-trione. sioc-journal.cn
Microwave/Ultrasound High yields, high selectivity, shorter reaction times.Synthesis of pentaazabicyclo[3.3.1]nonane derivatives. nih.gov
Biocatalysis High activity and stereoselectivity, green alternative to chemical reagents.Stereoselective reduction of bicyclic ketones using D. grovesii. uab.cat

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry and automation are emerging as powerful tools in modern organic synthesis, offering improved control, safety, and scalability. The synthesis of complex molecules, including those with bicyclic scaffolds, is beginning to benefit from these technologies.

Continuous flow technology has been shown to enable challenging transformations that are difficult to perform under traditional batch conditions. For example, a late-stage photo-oxidation of a methoxyallene (B81269) intermediate, a key step in the total synthesis of a highly oxygenated bicyclic natural product, was successfully translated from a problematic batch process to an efficient flow protocol. researchgate.net While not directly involving 3-hydroxybicyclo[3.3.1]nonan-9-one, this demonstrates the potential of flow chemistry to overcome synthetic hurdles in the construction of complex bicyclic systems. researchgate.net The applicability of continuous flow has also been demonstrated in the practical synthesis of related organic structures. sioc-journal.cn

Automation extends beyond reaction execution to include automated analysis and data processing. The use of automatic diffractometers for crystal structure analysis is one example of automation in the characterization of bicyclic compounds. researchgate.net Looking forward, the integration of machine learning for reaction deployment and development promises to further accelerate the automated synthesis of complex molecules. rsc.org

Exploration of Novel Catalytic Transformations and Mechanistic Insights

The development of novel catalytic methods and a deep understanding of reaction mechanisms are crucial for the efficient and stereocontrolled synthesis of bicyclo[3.3.1]nonane derivatives. The bicyclo[3.3.1]nonane framework itself is considered an ideal model for studying conformational equilibria. vu.lt

Palladium-catalyzed reactions are a mainstay in forming complex cyclic systems. Detailed mechanistic studies of the Pd(OAc)2-catalyzed cycloisomerization of enynes have provided significant insights into the palladium(II) hydride-mediated pathway, revealing the critical roles of ligands, water, and the nature of the pre-catalyst. acs.org Such mechanistic understanding is vital for discovering new reactions and optimizing existing ones. acs.org

Organocatalysis has also emerged as a powerful strategy. Phosphine-catalyzed domino reactions of β′-acetoxy allenoates have been developed to provide access to 2-oxabicyclo[3.3.1]nonane derivatives through a β′-addition/[4 + 4] cycloaddition sequence. acs.org Furthermore, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.ukucl.ac.uk In these reactions, the stereochemical outcome can often be controlled by carefully selecting the solvent, base, and temperature. ucl.ac.ukrsc.org

Other notable transformations include:

DIBAL-H-mediated tandem reactions : A key strategy for synthesizing the bicyclo[3.3.1]nonan-9-one core of natural products like garsubellin A involves a tandem lactone ring opening and intramolecular aldol (B89426) condensation. rsc.orgnih.gov

Base- and Acid-Catalyzed Annulations : The synthesis of bicyclo[3.3.1]nonenones can be achieved through a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation. rsc.orgnih.gov

Catalytic SystemTransformationMechanistic FeatureReference
Palladium(II) Acetate (B1210297) Cycloisomerization of enynesPalladium(II) hydride-mediated pathway acs.org
Phosphines Domino β′-addition/[4 + 4] cycloadditionAllenoate acts as a 1,4-dipole acs.org
DABCO / TMG Domino Michael-aldol annulationStereocontrol via reaction conditions rsc.orgucl.ac.ukrsc.org
DIBAL-H Tandem lactone opening/aldol condensationReagent acts as both reducing agent and base rsc.orgnih.gov

Computational Design and Predictive Chemistry for Bicyclic Scaffolds

Computational chemistry and machine learning are becoming indispensable for designing novel molecular structures and predicting their properties and reactivity. rsc.org These tools are being applied to bicyclic scaffolds to accelerate research and development.

Molecular modeling is frequently used to understand the conformational preferences and geometries of bicyclo[3.3.1]nonane systems. vu.lt Techniques such as density functional theory (DFT) and ab initio molecular orbital calculations help determine the most stable conformations (e.g., chair-chair vs. boat-chair) of substituted bicyclic compounds. vu.lt Such computational studies provide fundamental insights into the reactivity and mechanism of these systems, which can inform the rational design of new dynamic molecules. researchgate.net

Computational methods are also employed to study intermolecular interactions. Simulations have been used to explain thermodynamic trends in host-guest binding involving bicyclo[3.3.1]nonane scaffolds. lu.se In the context of bicyclic peptides, molecular dynamics (MD) simulations combined with NMR have been used to elucidate solution structures and identify features, like discrete water-binding sites, that may promote cellular uptake. nih.gov

Predictive chemistry, powered by machine learning, holds the potential to revolutionize synthesis by forecasting reaction outcomes, aiding in the development of new reactions, and even enabling the discovery of entirely new transformations. rsc.org For bicyclic scaffolds, computational tools can generate a suite of descriptors related to structural, physicochemical, pharmacokinetic, and toxicological properties, aiding in the early-stage assessment of drug candidates. mdpi.com

Multicomponent Reactions and Domino Processes for Structural Complexity

Multicomponent and domino (or cascade) reactions are highly efficient strategies for building molecular complexity from simple starting materials in a single operation. These processes are particularly valuable for constructing densely functionalized bicyclic systems like the bicyclo[3.3.1]nonane core.

A prominent example is the domino Michael-aldol annulation between cycloalkane-1,3-diones and enals, which directly yields substituted 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.ukucl.ac.uk This reaction is compatible with a variety of substituents on the bicyclic scaffold. rsc.org Another well-explored multicomponent protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2- or 1,4-dicarbonyl compounds to produce bicyclo[3.3.1]nonane-3,7-diones. rsc.org

More complex domino sequences have been designed to access advanced intermediates for natural product synthesis. A stereoselective domino Michael-Dieckman process, for instance, can furnish a trisubstituted cyclohexane (B81311) with complete stereochemical control, which serves as a precursor to the 2-azabicyclo[3.3.1]nonane skeleton found in various alkaloids. Similarly, phosphine-catalyzed domino reactions that combine addition and cycloaddition steps have proven effective for creating related oxabicyclic systems. acs.org These elegant reaction cascades showcase the power of domino processes to rapidly generate the intricate architecture of bicyclic molecules. rsc.orgucl.ac.uk

Q & A

Q. What are the common synthetic routes for 3-Hydroxybicyclo[3.3.1]nonan-9-one and its derivatives?

  • Methodological Answer : The synthesis of bicyclo[3.3.1]nonan-9-one derivatives often involves multi-step strategies. A foundational approach is the double Mannich reaction using acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio) to form the parent compound, followed by functionalization with reagents like chloroacetyl chloride . For the core bicyclic structure, Boren-based cyclization is effective: 9-borabicyclo[3.3.1]nonane (9-BBN) reacts with dienes in tetrahydrofuran under dry conditions, followed by oxidation with hydrogen peroxide to yield the ketone . Key steps include rigorous purification via column chromatography and recrystallization from methanol or dichloromethane.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of bicyclo[3.3.1]nonan-9-one derivatives?

  • Methodological Answer :
  • X-ray crystallography resolves absolute stereochemistry and intramolecular interactions (e.g., C–H⋯π, hydrogen bonds) . For example, boat–boat conformations in 3,7-diazabicyclo derivatives were confirmed using puckering parameters (θ₂ = 86.8°) .
  • NMR spectroscopy identifies substituent effects on ring dynamics. Coupling constants (e.g., 3JHH^3J_{HH}) distinguish chair-chair vs. chair-boat conformers in solution .
  • IR spectroscopy detects functional groups (e.g., C=O stretch at ~1718 cm⁻¹) and hydrogen bonding motifs .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of bicyclo[3.3.1]nonan-9-one analogues?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, DFT studies on 3-(2-chloroacetyl)-tetraphenyl derivatives revealed intramolecular stabilization via C–H⋯O interactions (e.g., C33–H33⋯O1, 2.50 Å) . These results align with crystallographic data, validating computational models. Additionally, molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets (e.g., ERα protein, docking score = −9.56 kcal/mol) .

Q. What strategies resolve conformational discrepancies in bicyclo[3.3.1]nonan-9-one derivatives observed in crystallographic vs. solution-phase studies?

  • Methodological Answer :
  • Variable-temperature NMR : Monitors dynamic equilibria between chair-chair and chair-boat conformers in solution. For example, bulky 2-exo substituents force boat conformations, detectable via splitting of bridgehead proton signals .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O vs. π–π contacts) that stabilize specific conformers in the solid state .
  • Molecular dynamics simulations : Model solvent effects on conformational preferences, reconciling crystallographic rigidity with solution-phase flexibility .

Q. How to design structure-activity relationship (SAR) studies for antitumor derivatives of bicyclo[3.3.1]nonan-9-one?

  • Methodological Answer :
  • Systematic substitution : Introduce electron-withdrawing (e.g., –Cl) or donating (e.g., –OCH₃) groups on aryl rings to modulate cytotoxicity and antioxidant activity. Halogenated derivatives show strong cytotoxicity but poor antioxidant effects due to prooxidant behavior, while methoxy groups enhance antioxidant capacity .
  • Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
  • Toxicity profiling : Evaluate acute toxicity in animal models (e.g., LD₅₀) to identify therapeutic windows .

Q. What methodologies improve the bioavailability of bicyclo[3.3.1]nonan-9-one derivatives with therapeutic potential?

  • Methodological Answer :
  • Cyclodextrin complexation : Form inclusion complexes (e.g., with β-cyclodextrin) to enhance solubility. For example, the NA-332 complex showed 90% analgesic efficacy with reduced toxicity compared to tramal .
  • Prodrug design : Introduce ester or acetyl moieties to increase membrane permeability. Hydrolyzable groups (e.g., chloroacetyl) improve metabolic stability .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity and toxicity of bicyclo[3.3.1]nonan-9-one complexes?

  • Methodological Answer :
  • Dose-response studies : Replicate experiments across multiple models (e.g., in vitro vs. in vivo) to clarify efficacy-toxicity relationships. For instance, β-cyclodextrin complexes may show lower toxicity due to controlled release .
  • Meta-analysis : Compare datasets from independent studies (e.g., antitumor IC₅₀ values) to identify outliers or methodological biases .

Tables for Key Data

Conformational Analysis Parameters
Parameter
---------------------
Puckering amplitude (q₂)
θ₂ (boat–boat)
C–H⋯O distance
SAR Trends in Antitumor Derivatives
Substituent
--------------------
–Cl (electron-withdrawing)
–OCH₃ (electron-donating)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.